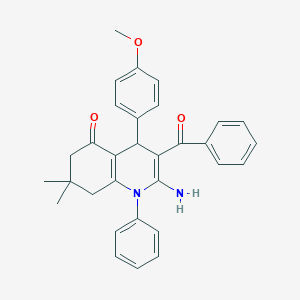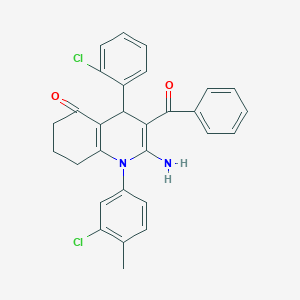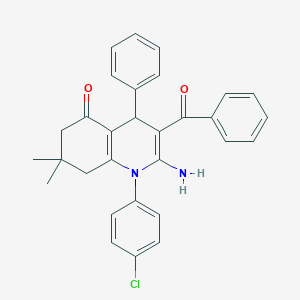![molecular formula C30H38N4O8 B304437 Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate), also known as DPPD, is a chemical compound that has gained significant attention in scientific research. DPPD is a heterocyclic compound that contains a pyrrolidine ring, which has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its use as an antioxidant. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit strong antioxidant activity, which makes it an attractive candidate for the development of new drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
作用机制
The mechanism of action of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of lipid peroxidation. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit a range of biochemical and physiological effects. In addition to its antioxidant activity, Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has also been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its strong antioxidant activity, which makes it an attractive candidate for the development of new drugs for the treatment of oxidative stress-related diseases. However, one of the limitations of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate). One area of research could be the development of new formulations of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) that improve its solubility and bioavailability. Another area of research could be the investigation of the potential use of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the study of the mechanism of action of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) could lead to the development of new drugs that target oxidative stress-related pathways.
合成方法
The synthesis of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) involves the reaction of 1,4-phenylenediamine with diethyl 2-oxopiperidine-3,3-dicarboxylate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is a relatively simple process, and the compound can be obtained in high yield with good purity.
属性
产品名称 |
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) |
|---|---|
分子式 |
C30H38N4O8 |
分子量 |
582.6 g/mol |
IUPAC 名称 |
ethyl 1-[1-[4-[3-(3-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C30H38N4O8/c1-3-41-29(39)19-7-5-13-31(17-19)23-15-25(35)33(27(23)37)21-9-11-22(12-10-21)34-26(36)16-24(28(34)38)32-14-6-8-20(18-32)30(40)42-4-2/h9-12,19-20,23-24H,3-8,13-18H2,1-2H3 |
InChI 键 |
LGOAXZLLIJEMGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)

![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)




